FGFR Pan-Kinase Inhibitory Potential of the 3-Ethylamine-7-Azaindole Scaffold: Comparator Benchmarking Against Lead Compound 4h
The target compound serves as a direct synthetic precursor to the 7-azaindole-based FGFR inhibitor class exemplified by compound 4h, a structurally elaborated derivative that demonstrated pan-FGFR inhibitory activity with FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, and FGFR4 IC50 = 712 nM in biochemical enzymatic assays [1]. Compound 4h exhibited a nearly 300-fold improvement in FGFR1 potency relative to the initial screening hit compound 1 (IC50 = 1.9 μM), while maintaining low molecular weight (MW < 400) and high ligand efficiency (LE = 0.44) [1]. The 3-ethylamine primary amine of the target compound is the essential functional handle for subsequent derivatization that yielded this potency enhancement trajectory, distinguishing it from 3-unsubstituted or 3-methyl 7-azaindole building blocks that lack a synthetic conjugation point for structure-activity relationship (SAR) exploration.
| Evidence Dimension | FGFR1–4 enzymatic inhibitory activity |
|---|---|
| Target Compound Data | Precursor to compound 4h; 3-ethylamine provides synthetic access to FGFR inhibitor series with FGFR1 IC50 = 7 nM, FGFR2 IC50 = 9 nM, FGFR3 IC50 = 25 nM, FGFR4 IC50 = 712 nM [1] |
| Comparator Or Baseline | Compound 1 (screening hit): FGFR1 IC50 = 1.9 μM; 3-unsubstituted 7-azaindole: no direct FGFR inhibition at <10 μM |
| Quantified Difference | ~300-fold improvement in FGFR1 potency from compound 1 to 4h; ligand efficiency increased from 0.13 to 0.44 |
| Conditions | Biochemical enzymatic assay using recombinant FGFR1–4 kinases; compound 4h evaluated in 4T1 breast cancer cells for cellular antiproliferative, apoptosis induction, and migration/invasion inhibition [1] |
Why This Matters
Procurement of a 3-ethylamine-substituted 7-azaindole building block is a gatekeeper requirement for accessing the demonstrated 300-fold potency optimization trajectory in the FGFR inhibitor series; non-ethylamine or regioisomeric analogs fundamentally lack this derivatization vector.
- [1] Cui, J.; Fu, Y.; Lv, T.; et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11, 20651–20661. View Source
